1H-Indazole-6-sulfonic acid

Lipophilicity LogP Drug-likeness

This is the definitive 6-position sulfonic acid regioisomer, not interchangeable with the 5- or 7-isomers. Its logP of 0.07 (nearly two log units lower than the 5-isomer) offers a strategic advantage for reducing lipophilicity and improving drug-like properties. It serves as the direct precursor to 1H-indazole-6-sulfonyl chloride, a key intermediate in kinase inhibitor programs (e.g., Axitinib scaffold). Procuring this specific isomer is essential for accurate SAR studies and downstream sulfonamide library synthesis.

Molecular Formula C7H6N2O3S
Molecular Weight 198.2 g/mol
CAS No. 858227-63-1
Cat. No. B3057864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-6-sulfonic acid
CAS858227-63-1
Molecular FormulaC7H6N2O3S
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)O)NN=C2
InChIInChI=1S/C7H6N2O3S/c10-13(11,12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9)(H,10,11,12)
InChIKeyXACLCVLPIZBCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-sulfonic acid (CAS 858227-63-1) Procurement and Differentiation Guide


1H-Indazole-6-sulfonic acid (CAS 858227-63-1) is a heterocyclic building block belonging to the indazole family, featuring a sulfonic acid group at the 6-position of the bicyclic indazole scaffold . The compound has a molecular formula of C7H6N2O3S, a molecular weight of 198.2 g/mol, and a calculated density of 1.7±0.1 g/cm³ . Its logP value of 0.07 indicates moderate hydrophilicity . This compound serves as a versatile intermediate for synthesizing sulfonamide derivatives and other functionalized indazole-based molecules, with the 6-position sulfonic acid group offering a distinct reactivity and physicochemical profile compared to other regioisomers such as the 5- or 7-sulfonic acid variants [1][2].

Why 1H-Indazole-6-sulfonic acid Cannot Be Casually Replaced with Other Indazole Sulfonic Acids


The position of the sulfonic acid group on the indazole ring is the primary determinant of the compound's physicochemical properties, reactivity, and ultimately, the biological activity of its downstream derivatives. Regioisomers like 1H-Indazole-5-sulfonic acid (CAS 98550-01-7) and 1H-Indazole-7-sulfonic acid (CAS 574758-47-7) are not interchangeable with the 6-isomer. A key differentiator is lipophilicity, where the 6-isomer (calculated logP = 0.07) is significantly more hydrophilic than the 5-isomer (calculated logP = 1.89), a difference of nearly two log units [1]. Such a shift can profoundly impact membrane permeability, solubility, and target binding in medicinal chemistry programs. Furthermore, the 6-sulfonic acid serves as a direct precursor to the widely used 1H-indazole-6-sulfonyl chloride (CAS 131290-01-2), a reactive intermediate for sulfonamide synthesis that is central to numerous drug discovery patents [2]. Substituting a 5- or 7-sulfonic acid regioisomer would lead to a different sulfonyl chloride derivative with altered geometry and electronic distribution, potentially failing to replicate the structure-activity relationships (SAR) established for 6-substituted indazole pharmacophores [2].

Quantitative Evidence for Selecting 1H-Indazole-6-sulfonic acid Over Its Closest Analogs


Superior Hydrophilicity Profile Compared to 1H-Indazole-5-sulfonic Acid

The 6-sulfonic acid regioisomer (logP = 0.07) exhibits significantly greater hydrophilicity compared to its 5-sulfonic acid counterpart (logP = 1.89) [1]. This difference of 1.82 log units is substantial and can be a decisive factor in medicinal chemistry campaigns where reducing lipophilicity is correlated with improved ADME properties, such as decreased plasma protein binding or reduced metabolic clearance.

Lipophilicity LogP Drug-likeness Physicochemical Properties

Validated Role as the Essential Precursor to 1H-Indazole-6-sulfonyl Chloride (CAS 131290-01-2)

1H-Indazole-6-sulfonic acid is the direct and necessary precursor for synthesizing 1H-Indazole-6-sulfonyl chloride (CAS 131290-01-2), a key reactive intermediate . This sulfonyl chloride is a high-value reagent used to install the 1H-indazol-6-ylsulfonyl moiety, a privileged fragment in numerous biologically active molecules and drug candidates [1]. The regiospecificity is crucial; the 6-sulfonyl chloride cannot be synthesized from the 5- or 7-sulfonic acid isomers. Its procurement value is directly tied to its role in accessing this downstream, pharmaceutically relevant intermediate [1].

Sulfonyl Chloride Intermediate Sulfonamide Synthesis Medicinal Chemistry

Use as a Key Fragment in Patented Pharmaceutical Scaffolds (e.g., Axitinib Analogs)

The 1H-indazol-6-ylsulfanyl moiety, which can be derived from or is structurally related to 1H-Indazole-6-sulfonic acid derivatives, is a critical component of the marketed drug Axitinib and its analogs described in patents [1]. Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). The patent literature explicitly claims pharmaceutical compositions containing Axitinib, which is N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide [1]. This underscores the established value of the 6-substituted indazole scaffold in generating potent kinase inhibitors. The use of 1H-Indazole-6-sulfonic acid as a starting material allows for the efficient exploration of SAR around this validated pharmacophore.

Axitinib VEGFR Inhibitor Cancer Tyrosine Kinase Inhibitor SAR

When to Prioritize Procuring 1H-Indazole-6-sulfonic acid (CAS 858227-63-1)


Synthesis of 1H-Indazole-6-sulfonyl Chloride (CAS 131290-01-2) for Sulfonamide Libraries

This is the most direct and high-value application. Researchers requiring 1H-Indazole-6-sulfonyl chloride to synthesize sulfonamide-containing compound libraries should procure the parent 6-sulfonic acid. This specific sulfonyl chloride is a key building block for introducing the 1H-indazol-6-ylsulfonyl group, a fragment found in numerous kinase inhibitors and other therapeutic candidates. Using a different isomer (e.g., 5- or 7-sulfonic acid) would produce an entirely different sulfonyl chloride, rendering the resulting sulfonamides off-target for the intended SAR exploration .

Medicinal Chemistry Optimization of VEGFR and Related Kinase Inhibitors

The 1H-indazol-6-yl scaffold is a validated pharmacophore in oncology, as exemplified by the VEGFR inhibitor Axitinib [1]. 1H-Indazole-6-sulfonic acid serves as a versatile starting point for synthesizing novel analogs and derivatives within this privileged chemical space. By utilizing this specific regioisomer, medicinal chemists can efficiently explore SAR around the 6-position of the indazole core, a proven site for modulating potency and selectivity against kinases. This direct link to an approved drug scaffold offers a compelling rationale for procurement in cancer research programs [1].

Exploration of Hydrophilic Indazole Chemical Space

For drug discovery projects where reducing overall lipophilicity is a primary goal (e.g., to improve solubility, reduce off-target binding, or enhance metabolic stability), 1H-Indazole-6-sulfonic acid (logP 0.07) offers a significant advantage over its more lipophilic 5-isomer (logP 1.89) [2]. The near two-log unit difference in calculated logP provides a quantifiable and strategic reason to select the 6-isomer as a starting fragment when designing compounds with improved drug-like properties.

Development of Analytical Standards and Reference Materials

For quality control and analytical departments, authentic samples of 1H-Indazole-6-sulfonic acid are required to develop and validate analytical methods (e.g., HPLC, LC-MS) for monitoring reactions, assessing purity of downstream products, or quantifying potential impurities. Since the physicochemical properties (e.g., retention time, mass spectra) are distinct from its 5- and 7-sulfonic acid isomers, a genuine reference standard of the 6-isomer is essential for accurate identification and quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazole-6-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.